N-(2,5-dimethoxyphenyl)-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide typically involves the following steps:
Formation of the Isoquinoline Derivative: The isoquinoline core can be synthesized through Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Attachment of the Acetamide Group: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Methoxylation: The methoxy groups on the phenyl ring can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups or the isoquinoline ring.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the isoquinoline core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethoxyphenyl)-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide can be compared with other acetamides or isoquinoline derivatives.
- Similar compounds might include N-(2,5-dimethoxyphenyl)acetamide or 2-(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)acetamide.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the methoxy-substituted phenyl ring and the isoquinoline-acetamide moiety, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-4-11-24-12-10-16-17(22(24)26)6-5-7-19(16)29-14-21(25)23-18-13-15(27-2)8-9-20(18)28-3/h5-10,12-13H,4,11,14H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDPCQLHXRFGJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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